Natamycin

Overview

Description

Natamycin, also known as pimaricin, is an antifungal medication used to treat fungal infections around the eye. This includes infections of the eyelids, conjunctiva, and cornea. It is used as eyedrops . This compound is also used in the food industry as a preservative .

Synthesis Analysis

This compound is produced by the strains of Streptomyces natalensis . Several novel therapeutic approaches for the topical delivery of this compound have been reported to overcome the challenges posed by the conventional dosage forms and to improve ocular bioavailability for the efficient management of fungal keratitis .

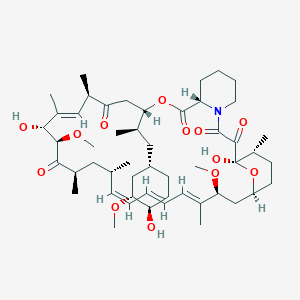

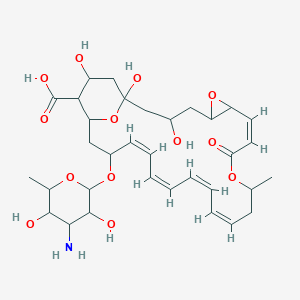

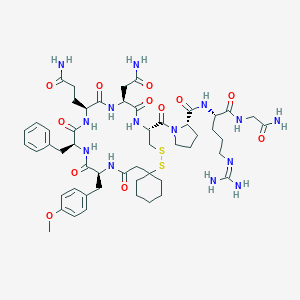

Molecular Structure Analysis

Structurally, this compound is characterized by a series of conjugated double bonds enclosed in a macrocyclic lactone ring with the number of hydroxyl bonds. The lactone ring consists of 25 carbon atoms .

Chemical Reactions Analysis

Like other polyene antibiotics, this compound inhibits fungal growth by binding to sterols. Specifically, this compound binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Physical And Chemical Properties Analysis

This compound is a white or creamy-white colored powder with a molecular weight of 665.75 g/mol. The empirical formula is C33H47O13N . This compound shows poor solubility in water (~ 40 µg/mL), but it is soluble in organic solvents like acetone, chloroform, and ethanol .

Scientific Research Applications

Antifungal Mechanism : Natamycin acts by binding specifically to ergosterol, an essential component in fungal membranes, without permeabilizing the membrane. This unique mode of action blocks fungal growth Welscher et al., 2008.

Food Preservation Concerns : While commonly used in the food industry, concerns have been raised about the development of resistance in intestinal Candida spp. due to its use in food preservation. This raises questions about the potential impact on clinical efficacy of related antifungal drugs Dalhoff & Levy, 2015.

Bio-Preservative Research : Studies on the physical and chemical properties, anti-microbial mechanism, fermentation, and separation technology of this compound indicate its potential as a natural anti-epiphyte and bio-preservative in food and medical industries Xu Bao-xin, 2014.

Postharvest Pathogen Control : this compound is effective against postharvest pathogens like Botrytis cinerea and Penicillium expansum in fruits, acting primarily by inhibiting spore germination and damaging the plasma membrane of these fungi He et al., 2019.

Potential Against Leishmaniasis : this compound shows promising anti-proliferative activity against both promastigote and amastigote forms of Leishmaniasis parasites. It disrupts calcium homeostasis and mitochondrial function in these parasites Awasthi & Mitra, 2018.

Enhanced Production Techniques : Research on cultivation conditions and genetic engineering strategies has been conducted to improve the productivity of this compound, including the effects of dissolved oxygen and shear force in fermentation processes Liang et al., 2008.

Yeast Growth Control : Its effectiveness against various yeasts, including Saccharomyces cerevisiae, Zygosaccharomyces rouxii, and Yarrowia lipolytica, has been evaluated, demonstrating its potential as a natural ingredient in processed foods Resa, Jagus, & Gerschenson, 2014.

Molecular Biology Advances : Studies on the molecular biology of this compound, including its biosynthetic gene cluster, have been conducted to understand its production and regulation mechanisms Wu Jian, 2003.

Food Applications : this compound's role as a natural preservative in various food products like yogurt, sausages, juices, and wines has been extensively reviewed, emphasizing its properties, production methods, and application Meena et al., 2021.

Chromosome and Genotoxic Effects : The effects of this compound on chromosome aberrations, sister chromatid exchanges, and micronucleus formation in human lymphocytes have been investigated to assess its genotoxic potential Rencüzoğulları et al., 2009.

Semisynthetic Amides Development : Research on creating semisynthetic amides of this compound to enhance its water solubility and antifungal activity has been conducted, with promising results against various Candida spp. and filamentous fungi Tevyashova et al., 2022.

Baseline Sensitivity in Pathogens : Studies on the baseline sensitivities of major postharvest pathogens to this compound and the resistance potential in Penicillium digitatum have been conducted to support its use in integrated pest management Chen, Forster, & Adaskaveg, 2020.

Effects on Cytochrome P450 Enzymes : The effects of this compound on the activities of various drug metabolizing enzymes in rat liver microsomes have been studied, indicating potential impacts on the metabolism of other xenobiotics Martínez et al., 2013.

Cholesterol Oxidase Overexpression : Research on improving this compound production by overexpressing cholesterol oxidase in Streptomyces gilvosporeus suggests a new avenue for genetic engineering of its production Wang et al., 2016.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Natamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-valine (L-Val) was found to promote this compound biosynthesis in S. natalensis HW-2 . The degradation of branched-chain amino acids (BCAAs) also plays a role in this compound biosynthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by targeting the ergosterol in fungal cell membranes . This interaction disrupts the integrity of the cell membrane, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ergosterol, a component of fungal cell membranes . This binding disrupts the cell membrane, leading to leakage of ions and other cellular contents, which ultimately results in cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, under glucose limitation, this compound production was retarded and the produced antibiotic was degraded . Intermittent feeding of glucose improved this compound production .

Metabolic Pathways

This compound is involved in the acetate malonate pathway, where acetyl-CoA and propionyl-CoA are the starting units . The biosynthesis of this compound involves type I polyketide synthases (PKS I) .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Natamycin involves the condensation of two amino acids, 4-chloro-L-phenylalanine and L-aspartic acid, followed by several chemical transformations to produce the final product.", "Starting Materials": [ "4-chloro-L-phenylalanine", "L-aspartic acid", "Acetic anhydride", "Methanol", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium nitrite", "Sulfuric acid", "Sodium chloride", "Sodium carbonate", "Chloroform", "Diethyl ether", "Water" ], "Reaction": [ "4-chloro-L-phenylalanine is reacted with L-aspartic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to form the dipeptide, N-(4-chlorobenzoyl)-L-aspartyl-L-phenylalanine methyl ester.", "The dipeptide is then reduced with sodium borohydride in methanol to produce N-(4-chlorobenzoyl)-L-aspartyl-L-phenylalanine.", "The resulting product is then diazotized with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with sodium chloride and sodium carbonate in water to produce 4-chloro-3-nitrobenzene.", "The nitro group is then reduced with hydrogen gas in the presence of palladium on carbon to form 4-chloroaniline.", "The 4-chloroaniline is then acetylated with acetic anhydride to form N-acetyl-4-chloroaniline.", "The N-acetyl-4-chloroaniline is then reacted with chloroform and sodium hydroxide to form 5-chloro-2-methoxybenzamide.", "The final step involves reacting 5-chloro-2-methoxybenzamide with natamycin lactone in the presence of ethanol and sodium hydroxide to produce Natamycin." ] } | |

CAS RN |

7681-93-8 |

Molecular Formula |

C33H47O13N C33H47NO13 |

Molecular Weight |

665.7 g/mol |

IUPAC Name |

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

InChI |

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1 |

InChI Key |

NCXMLFZGDNKEPB-BQGNJOPGSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |

SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Canonical SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Appearance |

Solid powder |

| Natamycin is an antifungal drug for topical ophthalmic administration. It is a tetraene polyene antibiotic derived from Streptomyces natalensis. It possesses in vitro activity against a variety of yeast and filamentous fungi, including Candida, Aspergillus, Cephalosporium, Fusarium and Penicillium. Although the activity against fungi is dose-related, natamycin is predominantly fungicidal. Natamycin is not effective in vitro against gram-positive or gram-negative bacteria. Topical administration appears to produce effective concentrations of natamycin within the corneal stroma but not in intraocular fluid. | |

boiling_point |

897.6±65.0 °C at 760 mmHg |

melting_point |

290 °C |

Other CAS RN |

7681-93-8 |

physical_description |

White to creamy-white crystalline powder Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

2.78e-01 g/L |

storage |

−20°C |

synonyms |

Myprozine Natamycin Pimafucin Pimaricin Tennecetin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Unlike other polyene antibiotics like filipin or nystatin, Natamycin doesn't primarily disrupt membrane integrity. Instead, it binds specifically to ergosterol, a key component of fungal cell membranes [, ]. This binding disrupts ergosterol-dependent processes, particularly vacuole fusion, a crucial process for fungal cell function [].

A: this compound's interaction with ergosterol impairs the priming stage of vacuole fusion, ultimately leading to fragmented vacuoles within the fungal cell []. This disruption impacts various cellular processes, including nutrient uptake, and eventually inhibits fungal growth [, ].

A: The molecular formula of this compound is C33H47NO13, and its molecular weight is 665.74 g/mol [].

A: Yes, researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of inclusion complexes between this compound and cyclodextrins []. H NMR shift titrations helped determine the stoichiometry of these complexes [].

A: this compound is highly photosensitive and degrades rapidly upon exposure to ultraviolet (UV) and fluorescent light [, , ]. This sensitivity necessitates protective packaging and storage conditions [, ].

A: Research suggests that the double bonds within the B-ring of ergosterol are crucial for this compound's specific interaction []. This specificity highlights the importance of ergosterol's structural features in this compound's antifungal activity.

A: Formulating this compound into inclusion complexes with cyclodextrins, such as β-cyclodextrin, hydroxypropyl β-cyclodextrin, and γ-cyclodextrin, significantly enhances its aqueous solubility [, ]. These complexes increase solubility without requiring organic solvents or surfactants [, ].

A: Incorporating this compound into packaging materials like antimicrobial films allows for controlled release and potentially enhances its stability and efficacy as a food preservative [].

A: Topical this compound, commonly used for fungal keratitis, exhibits limited ocular penetration []. Research suggests that contact lenses could serve as potential drug delivery systems to improve ocular bioavailability [, ].

A: Researchers are exploring the use of nanocrystals and in situ gels to improve this compound's ocular delivery and efficacy in treating fungal keratitis []. These approaches aim to enhance drug solubility and absorption [].

A: While resistance to this compound in filamentous fungi has not been documented, concerns remain regarding potential resistance development in Candida species, particularly with its use as a food preservative [, ].

A: this compound's low water solubility poses a challenge for ocular delivery [, ]. Researchers are exploring contact lens materials [, ] and nanocrystal formulations [] as potential solutions to enhance this compound's ocular penetration and efficacy.

A: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [] are commonly employed techniques for quantifying this compound in various matrices, including food products and biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

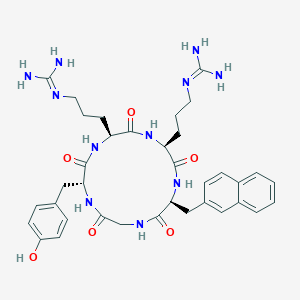

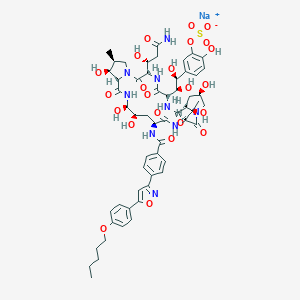

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

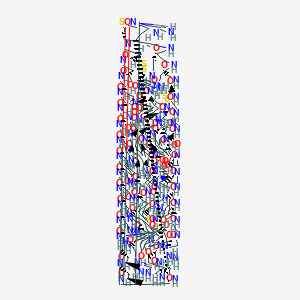

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)